Cas no 76292-67-6 (Ethyl imidazo[1,5-a]pyridine-5-carboxylate)
Ethyl imidazo[1,5-a]pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl imidazo[1,5-a]pyridine-5-carboxylate
- 76292-67-6
- CS-0455599
- MFCD23135762
- F15292
- Ethylimidazo[1,5-a]pyridine-5-carboxylate
- Imidazo[1,5-a]pyridine-5-carboxylic acid, ethyl ester
- DTXSID40504779
- PS-20532
- SCHEMBL11105577
- A865511
- SY324163
- DB-430466
-
- MDL: MFCD23135762
- Inchi: 1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8-6-11-7-12(8)9/h3-7H,2H2,1H3
- InChI Key: ZHDWLOWRAYJJMT-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CC2=CN=CN21)=O
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- PSA: 43.60000
- LogP: 1.51100
Ethyl imidazo[1,5-a]pyridine-5-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl imidazo[1,5-a]pyridine-5-carboxylate Pricemore >>
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| Fluorochem | 221108-250mg |
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76292-67-6 | 95% | 250mg |
£137.00 | 2022-03-01 | |
| Fluorochem | 221108-1g |
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76292-67-6 | 95% | 1g |
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| Fluorochem | 221108-5g |
Ethyl imidazo[1,5-a]pyridine-5-carboxylate |
76292-67-6 | 95% | 5g |
£1023.00 | 2022-03-01 | |
| Alichem | A029183050-5g |
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76292-67-6 | 95% | 5g |
$2050.20 | 2023-09-01 | |
| Alichem | A029183050-10g |
Ethyl imidazo[1,5-a]pyridine-5-carboxylate |
76292-67-6 | 95% | 10g |
$2757.72 | 2023-09-01 | |
| Alichem | A029183050-25g |
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76292-67-6 | 95% | 25g |
$4690.00 | 2023-09-01 | |
| Chemenu | CM125982-1g |
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76292-67-6 | 95% | 1g |
$294 | 2021-08-05 | |
| Chemenu | CM125982-5g |
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76292-67-6 | 95% | 5g |
$880 | 2021-08-05 | |
| Chemenu | CM125982-1g |
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76292-67-6 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1210685-1G |
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$360 | 2024-07-21 |
Ethyl imidazo[1,5-a]pyridine-5-carboxylate Suppliers
Ethyl imidazo[1,5-a]pyridine-5-carboxylate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Ethyl imidazo[1,5-a]pyridine-5-carboxylate
Ethyl imidazo[1,5-a]pyridine-5-carboxylate (CAS No. 76292-67-6): A Comprehensive Overview in Modern Chemical Biology
Ethyl imidazo[1,5-a]pyridine-5-carboxylate, a compound with the chemical identifier CAS No. 76292-67-6, represents a significant area of interest in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its fused imidazole and pyridine rings, has garnered attention due to its structural versatility and potential biological activities. The Ethyl imidazo[1,5-a]pyridine-5-carboxylate scaffold serves as a valuable building block for the development of novel therapeutic agents, particularly in the context of targeting intricate biological pathways.
The molecular structure of Ethyl imidazo[1,5-a]pyridine-5-carboxylate consists of a central pyridine ring connected to an imidazole ring at the 1 and 5 positions, with an ethyl ester group attached to the carboxylate functionality at the 5-position. This unique arrangement contributes to its ability to interact with various biological targets, making it a promising candidate for drug discovery initiatives. The compound's ability to modulate biological processes is further enhanced by its capacity to engage with enzymes and receptors involved in critical cellular functions.
Recent advancements in chemical biology have highlighted the potential of Ethyl imidazo[1,5-a]pyridine-5-carboxylate in the development of small-molecule inhibitors. Studies have demonstrated its efficacy in inhibiting key enzymes associated with inflammatory responses and cancer progression. For instance, research has shown that derivatives of this compound can selectively inhibit Janus kinases (JAKs), which play a pivotal role in signal transduction pathways linked to immune cell activation and proliferation. This finding underscores the therapeutic potential of Ethyl imidazo[1,5-a]pyridine-5-carboxylate derivatives as anti-inflammatory and anticancer agents.
The synthesis of Ethyl imidazo[1,5-a]pyridine-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by esterification steps. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, enabling scalable production for research and commercial applications. The development of green chemistry principles has also influenced the synthesis of this compound, emphasizing sustainable practices that minimize waste and energy consumption.
In vitro studies have revealed that Ethyl imidazo[1,5-a]pyridine-5-carboxylate exhibits notable pharmacological properties. Its interaction with biological targets such as protein kinases and transcription factors has been extensively studied. For example, derivatives of this compound have shown promise in preclinical trials for their ability to modulate signaling pathways associated with neurodegenerative diseases. The compound's ability to cross the blood-brain barrier has opened new avenues for treating central nervous system disorders, making it a focal point in neuropharmacological research.
The role of computational chemistry in understanding the behavior of Ethyl imidazo[1,5-a]pyridine-5-carboxylate cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and mechanisms of action, providing insights that guide experimental design. These computational approaches have accelerated the drug discovery process by identifying lead compounds with high potential for further optimization. The integration of machine learning algorithms has further enhanced predictive capabilities, allowing researchers to screen large libraries of compounds efficiently.
Future directions in the study of Ethyl imidazo[1,5-a]pyridine-5-carboxylate include exploring its applications in personalized medicine. By leveraging genetic and proteomic data, researchers aim to develop targeted therapies that capitalize on the compound's unique properties. Additionally, investigating its role in combination therapies could provide synergistic effects that enhance therapeutic outcomes. The growing interest in immunotherapy has also spurred research into Ethyl imidazo[1,5-a]pyridine-5-carboxylate derivatives as immunomodulators.
The industrial significance of Ethyl imidazo[1,5-a]pyridine-5-carboxylate is reflected in its increasing demand across pharmaceutical companies and academic institutions. Its versatility as a scaffold for drug development has made it a cornerstone in medicinal chemistry efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and pharmaceutical sciences is undeniable.
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